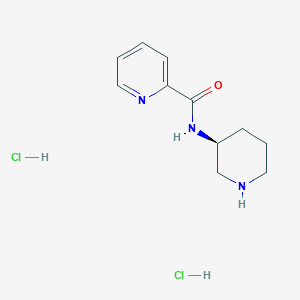

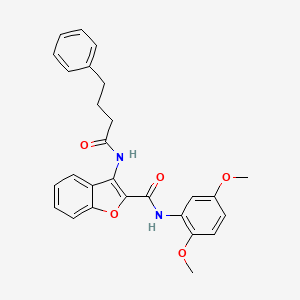

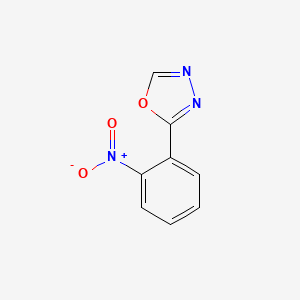

![molecular formula C22H16ClN3O2 B2795564 3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 903328-93-8](/img/structure/B2795564.png)

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a versatile material used in scientific research. Its unique structure offers potential applications in drug discovery and medicinal chemistry studies. It is a derivative of quinazolinone, a significant heterocyclic compound due to its potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives involves various procedures. A common approach involves the amidation of 2-aminobenzoic acid derivatives . For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis

The molecular structure of “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is confirmed by physicochemical and spectral characteristics . The quinazoline nucleus is an exciting molecule with two nitrogen atoms in its structure among the most significant classes of aromatic bicyclic compounds .Chemical Reactions Analysis

Quinazolinone derivatives have diverse chemical reactions. The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications

Antimicrobial and Antitubercular Applications

Research has highlighted the significance of quinazolinone derivatives, such as the one , in combating microbial and tubercular infections. For instance, a study developed a series of quinazolinone analogs substituted with benzothiophene, demonstrating good antitubercular activity against Mycobacterium tuberculosis H37Rv strain, and some compounds showed promising antibacterial activity (G. K. Rao & R. Subramaniam, 2015). This suggests that modifications on the quinazolinone structure can yield potent antimicrobial agents.

Anticancer Potential

Quinazolinone compounds have also been explored for their anticancer potential. A novel series of quinazolinones were synthesized and evaluated for in-vitro antitumor activity, with some compounds showing remarkable broad-spectrum antitumor activity. For example, specific derivatives were identified as active growth inhibitors of renal, CNS, ovarian, and non-small cell lung cancer, demonstrating the versatility of quinazolinone derivatives as potential anticancer agents (A. Alanazi et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, quinazolinone derivatives exhibit utility in industrial applications, such as corrosion inhibition. A study evaluated 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The efficiency of these compounds as corrosion inhibitors was attributed to the presence of nitrogen and their molecular weight, highlighting the potential of quinazolinone derivatives in protecting metals from corrosion (A. Kadhim et al., 2017).

Water Solubility Enhancement for Drug Development

The quest for more water-soluble analogs of quinazolinone-based antitumor agents has led to the synthesis of compounds with improved solubility and enhanced cytotoxicity. This research underscores the importance of structural modifications in quinazolinone derivatives to enhance their drug-like properties and therapeutic potential (V. Bavetsias et al., 2002).

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.

properties

IUPAC Name |

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-11-9-17(10-12-18)25-21(27)15-5-4-6-16(23)13-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAXMOIJWFFFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

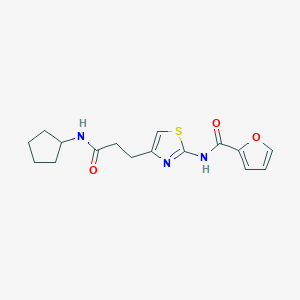

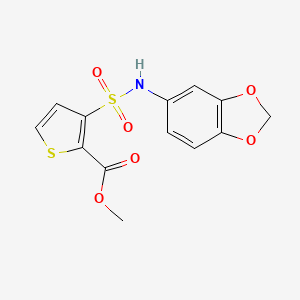

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)

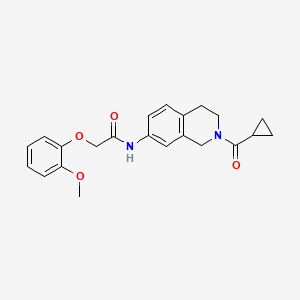

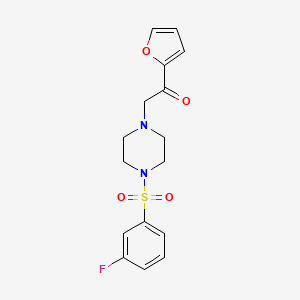

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)

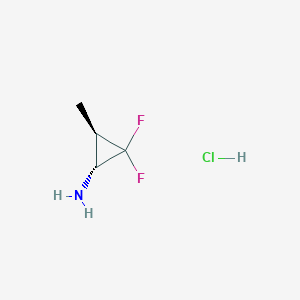

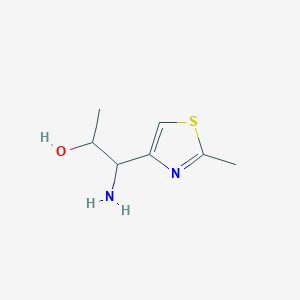

![3-{1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid](/img/structure/B2795499.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)